molecular formula C24H28N2O4 B11331280 7-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

7-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11331280
M. Wt: 408.5 g/mol
InChI Key: VHZJZHZEJNXOOD-UHFFFAOYSA-N
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Description

7-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. Here is a general outline of the synthetic route:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxycoumarin, 5-methylfuran-2-carboxylic acid, and 4-methylpiperidine.

    Formation of Intermediate: The first step involves the condensation of 4-hydroxycoumarin with 5-methylfuran-2-carboxylic acid under acidic conditions to form an intermediate chromene derivative.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with 4-methylpiperidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Final Product: The final step involves purification of the product using techniques like column chromatography to obtain the pure compound.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Hydroxylated chromene derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its effects on cellular pathways and its ability to modulate biological processes.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry

Industrially, the compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound can modulate these pathways by binding to the active sites of enzymes or receptors, thereby inhibiting or activating their functions.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxycoumarin derivatives: These compounds share the chromene core structure and exhibit similar biological activities.

    Furan derivatives: Compounds like 5-methylfuran-2-carboxylic acid have structural similarities and are used in similar applications.

    Piperidine derivatives: These compounds, such as 4-methylpiperidine, are commonly used in medicinal chemistry for their pharmacological properties.

Uniqueness

What sets 7-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide apart is its unique combination of functional groups. This combination allows for a diverse range of chemical reactions and biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

7-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H28N2O4/c1-15-8-10-26(11-9-15)19(21-7-5-17(3)29-21)14-25-24(28)23-13-20(27)18-6-4-16(2)12-22(18)30-23/h4-7,12-13,15,19H,8-11,14H2,1-3H3,(H,25,28)

InChI Key

VHZJZHZEJNXOOD-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)C)C4=CC=C(O4)C

Origin of Product

United States

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